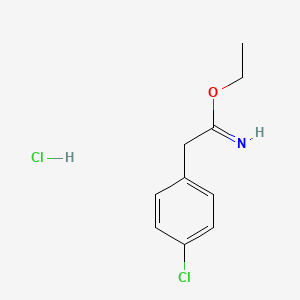

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

CAS No.: 43002-66-0

Cat. No.: VC7283721

Molecular Formula: C10H13Cl2NO

Molecular Weight: 234.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43002-66-0 |

|---|---|

| Molecular Formula | C10H13Cl2NO |

| Molecular Weight | 234.12 |

| IUPAC Name | ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H |

| Standard InChI Key | DHFFEGOTKUGIKC-UHFFFAOYSA-N |

| SMILES | CCOC(=N)CC1=CC=C(C=C1)Cl.Cl |

Introduction

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a synthetic organic compound belonging to the class of carboximidates. It is characterized by the presence of an ethyl group, a chlorophenyl moiety, and a carboximidate functional group. This compound has garnered interest in various fields of research, including medicinal chemistry and organic synthesis, due to its unique structural characteristics and potential applications.

Synthesis Methods

The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction between ethyl 2-bromoacetate and 4-chlorobenzylamine. This process requires careful control of reaction conditions to ensure high yield and purity. The mechanism involves nucleophilic substitution where the amine attacks the electrophilic carbon in the bromoacetate, facilitated by a base to enhance the nucleophilicity of the amine.

Potential Applications

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential as enzyme inhibitors or receptor modulators |

| Material Science | Modifying structures for specific applications |

Research Findings and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume